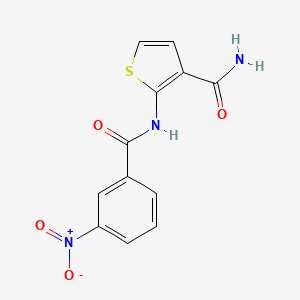

2-(3-Nitrobenzamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Nitrobenzamido)thiophene-3-carboxamide is a chemical compound with the molecular formula C12H9N3O4S and a molecular weight of 291.28. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Mécanisme D'action

Target of Action

The primary target of 2-(3-Nitrobenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a crucial component of the mitochondrial electron transport chain, which plays a vital role in cellular respiration and energy production.

Mode of Action

This compound interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can induce cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrobenzamido)thiophene-3-carboxamide typically involves the following steps:

Nitration of Benzamide: The starting material, benzamide, undergoes nitration to form 3-nitrobenzamide. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.

Formation of Thiophene Derivative: The 3-nitrobenzamide is then reacted with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. This step involves the formation of an amide bond between the benzamide and thiophene moieties.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Nitrobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring.

Oxidation: The thiophene ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Reduction: 2-(3-Aminobenzamido)thiophene-3-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Thiophene sulfoxides or sulfones.

Applications De Recherche Scientifique

2-(3-Nitrobenzamido)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Aminobenzamido)thiophene-3-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.

Thiophene-3-carboxamide derivatives: Compounds with similar thiophene and carboxamide structures but different substituents on the benzamide moiety.

Uniqueness

2-(3-Nitrobenzamido)thiophene-3-carboxamide is unique due to the presence of both a nitro group and a thiophene ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research.

Activité Biologique

The compound 2-(3-Nitrobenzamido)thiophene-3-carboxamide is a member of the thiophene carboxamide family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The chemical structure of this compound includes a thiophene ring substituted with a nitro group and an amide functional group. This structural configuration is essential for its biological activity.

- Synthesis Methods : Various synthetic approaches have been employed to create thiophene derivatives, including microwave-assisted synthesis and high-throughput screening methods. These methods allow for rapid generation of compounds and evaluation of their biological potential .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiophene carboxamide derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

- Cell Line Studies : In vitro assays demonstrated that derivatives exhibited IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells, indicating potent anti-proliferative effects . The mechanism involves disruption of microtubule dynamics, akin to the action of established chemotherapeutics like Combretastatin A-4 .

Antimicrobial Activity

Thiophene derivatives also exhibit notable antimicrobial properties:

- Antibacterial Studies : Research indicates that this compound and related compounds possess activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function .

- Case Studies : In one study, nitrothiophene carboxamides were evaluated against efflux-deficient strains of E. coli, revealing potent bactericidal activity in vitro .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thiophene derivatives:

- Key Modifications : Variations in substituents on the thiophene ring significantly influence biological activity. For example, the introduction of different aromatic groups or modifications at the nitrogen atom can enhance anticancer potency or broaden antimicrobial spectrum .

| Compound | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| 2b | Anticancer | 5.46 | Hep3B |

| 2e | Anticancer | 12.58 | Hep3B |

| 2j | Antibacterial | 0.94 | E. coli |

| 3g | Antibacterial | 1.81 | H3N2 virus |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets:

Propriétés

IUPAC Name |

2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4S/c13-10(16)9-4-5-20-12(9)14-11(17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYAHGVMJMQPST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.